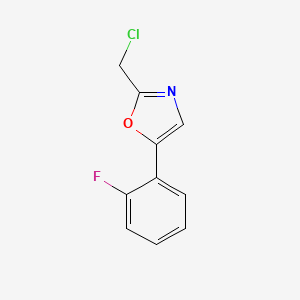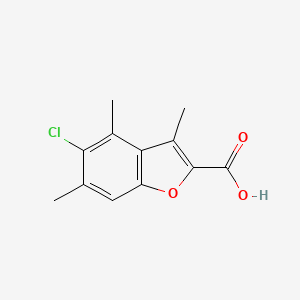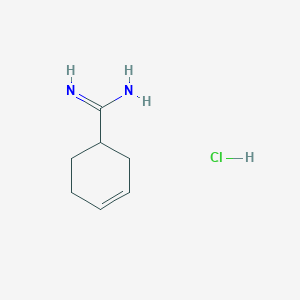
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
“2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is a type of organic compound. It is a derivative of benzenesulfonyl chloride, which is a type of arylsulfonyl chloride . Arylsulfonyl chlorides are a class of organic compounds that are used in various chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is a topic of active research. One method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is notable for its broad scope and good functional group compatibility .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group attached to a benzene ring . The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that introduces a trifluoromethoxy group into an organic compound . This reaction is significant in the synthesis of pharmaceuticals and agrochemicals .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 324.65, a XLogP3 value of 3.7, a hydrogen bond acceptor count of 8, a rotatable bond count of 4, an exact mass of 323.9646337, a monoisotopic mass of 323.9646337, a topological polar surface area of 51.8, a heavy atom count of 19, a complexity of 392, and a covalently-bonded unit count of 1 .
Scientific Research Applications
Friedel-Crafts Sulfonylation
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride is utilized in Friedel-Crafts sulfonylation reactions. This process involves the sulfonylation of benzene and its derivatives in unconventional reaction media, enhancing reactivity and yielding diaryl sulfones under ambient conditions. NMR spectroscopy studies provide insights into the mechanistic details of these reactions (Nara, Harjani, & Salunkhe, 2001).
Reactivity Studies
The compound plays a role in the synthesis and reactivity studies of various organic compounds. For instance, its reactions with different derivatives lead to the formation of novel compounds, as demonstrated in the synthesis of 2,6-diamino-4-methyl-3-pyridinecarbonitrile (Katritzky, Rachwał, Smith, & Steel, 1995).
Pesticide Synthesis
It is also involved in the synthetic process of novel pesticides, such as Bistrifluron. This entails multiple steps, including chlorination and interaction with other chemical compounds to produce pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).
Bond Dissociation Studies
Research on the sulfur–chlorine bond dissociation in methane- and benzene-sulfonyl chlorides, including this compound, offers insights into their thermochemical properties and radical ionization potentials (Chatgilialoglu, Griller, Kanabus‐kaminska, & Lossing, 1994).
Synthesis of Key Building Blocks
This chemical is key in synthesizing building blocks for other compounds, such as penoxsulam. The synthesis process involves steps like regioselective lithiation and electrophilic substitution, demonstrating its utility in creating complex organic molecules (Huang et al., 2019).
Trifluoromethylation and Sulfonylation
The compound is used extensively in trifluoromethylation and sulfonylation reactions, showcasing its versatility in introducing various functional groups into a range of substrates (Guyon, Chachignon, & Cahard, 2017).
Mechanism of Action
The mechanism of action of “2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride” in chemical reactions is influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity contribute to the compound’s reactivity .
Safety and Hazards
“2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride” is a hazardous substance. It causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is an important research topic . The unique properties of fluorine-containing compounds make them valuable in various fields, including pharmaceuticals, pesticides, and materials . Therefore, it is expected that many novel applications of “2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride” and similar compounds will be discovered in the future .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-3-1-2-4(7(10,11)12)6(5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDWFNMFKQQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



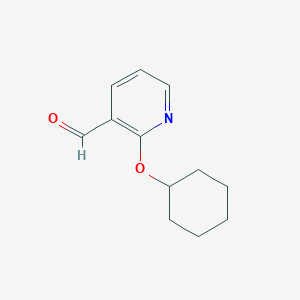
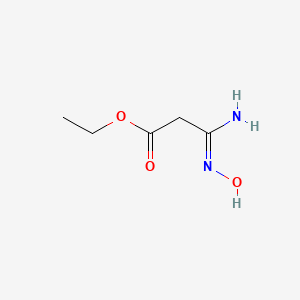
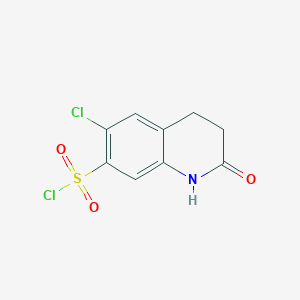
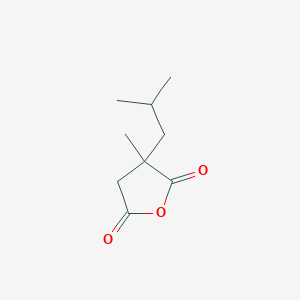

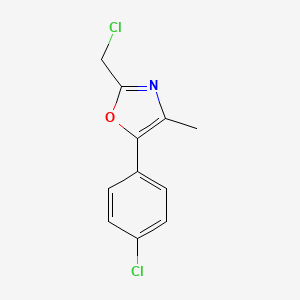
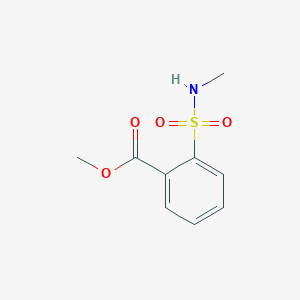
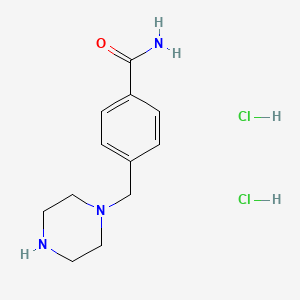
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)
